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Compound of Interest

Compound Name: (4-Amino-2-chlorophenyl)methanol

CAS No.: 51420-25-8

Cat. No.: B183187

Get Quote

Executive Summary
(4-Amino-2-chlorophenyl)methanol (CAS: 51420-25-8) represents a critical pharmacophore

in medicinal chemistry, serving as a bifunctional building block for kinase inhibitors and

antibacterial agents.[1] This guide provides a definitive breakdown of its nomenclature logic,

physicochemical properties, and a validated synthetic protocol for its production from 4-amino-

2-chlorobenzoic acid.[1] By integrating IUPAC priority rules with practical laboratory workflows,

this document aims to standardize the handling and characterization of this intermediate in

drug discovery pipelines.

Structural Elucidation & Nomenclature Logic
The naming of (4-Amino-2-chlorophenyl)methanol is not arbitrary; it follows a strict

hierarchical logic mandated by IUPAC 2013 recommendations.[1] Understanding this hierarchy

is essential for resolving ambiguity when this moiety appears in complex Active Pharmaceutical

Ingredients (APIs).

1.1 The Hierarchy of Functional Groups
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To derive the name, one must evaluate the priority of the three functional groups present on the

benzene ring:

Hydroxyl group (-OH): High priority (Principal Characteristic Group).

Amino group (-NH₂): Lower priority than alcohol.[1]

Chloro group (-Cl): Lowest priority (always a prefix).

Because the hydroxyl group has the highest seniority, the parent structure is Phenylmethanol

(often referred to as Benzyl alcohol). The benzene ring is numbered starting at the carbon

attached to the methanol group (C1).

1.2 Numbering Strategy
Position 1: C-CH₂OH (Parent attachment).[1]

Position 2: -Cl (Substituent).[1][2][3][4][5]

Position 4: -NH₂ (Substituent).[1]

Note: Numbering proceeds to give substituents the lowest possible locants (2,4 is preferred

over 4,6).

Figure 1: IUPAC Nomenclature Decision Tree
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Identify Functional Groups

-OH (Alcohol)
-NH2 (Amine)
-Cl (Halogen)

Determine Priority:
Alcohol > Amine > Halogen

Parent Structure:
Phenylmethanol

Highest Priority

Numbering Ring:
C1 = Methanol attachment

Minimize locants (2, 4)

Final Name:
(4-Amino-2-chlorophenyl)methanol

Click to download full resolution via product page

Caption: Logical flow for determining the IUPAC name based on functional group seniority.

Physicochemical Profile
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For medicinal chemists, the utility of (4-Amino-2-chlorophenyl)methanol lies in its "Rule of

Five" compliance.[1] It is a fragment-like molecule with balanced hydrophilicity, making it an

ideal linker.[1]

Table 1: Key Physicochemical Properties

Property Value Relevance in Drug Design

Molecular Weight 157.60 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<300 Da).[1]

Formula C₇H₈ClNO
Standard elemental

composition.[1][5]

CLogP (Est.) ~1.1

Moderate lipophilicity; good

membrane permeability

potential.

H-Bond Donors 2 (-NH₂, -OH)
Critical for active site binding

interactions.[1]

H-Bond Acceptors 2 (N, O)
Facilitates solvation and

receptor docking.[1]

pKa (Aniline N) ~3.5 - 4.0
Weakly basic; likely neutral at

physiological pH (7.4).[1]

Physical State Solid (Off-white)
Stable solid form simplifies

weighing and handling.[1]

Synthetic Methodology: Selective Reduction
While commercially available, in-house synthesis is often required to introduce isotopic labels

or specific impurity controls.[1] The most robust route involves the chemoselective reduction of

4-amino-2-chlorobenzoic acid (or its methyl ester).[1]

3.1 Reaction Mechanism
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Direct reduction of the carboxylic acid requires a potent reducing agent. Borane-

Tetrahydrofuran (BH₃[1]·THF) complex is preferred over Lithium Aluminum Hydride (LiAlH₄)

due to better chemoselectivity (avoiding dechlorination) and safer handling profiles.

3.2 Step-by-Step Protocol
Reagents:

Starting Material: 4-Amino-2-chlorobenzoic acid (1.0 eq)[1]

Reducing Agent: Borane-THF complex (1.0 M solution, 3.0 eq)[1]

Solvent: Anhydrous THF

Quench: Methanol

Workflow:

Inertion: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

Dissolution: Charge the flask with 4-amino-2-chlorobenzoic acid (10 mmol) and anhydrous

THF (50 mL). Cool to 0°C.[1]

Addition: Dropwise add BH₃·THF (30 mL, 30 mmol) over 30 minutes. Caution: Gas evolution

(H₂).

Reflux: Warm to room temperature, then reflux at 66°C for 4–6 hours. Monitor by TLC

(Mobile phase: 50% EtOAc/Hexanes).

Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ and

Brine. Dry over Na₂SO₄.[1]

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Figure 2: Synthetic Pathway & Workup Logic
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Start:
4-Amino-2-chlorobenzoic acid

Reagent:
BH3-THF (3.0 eq)

0°C -> Reflux

Intermediate:
Boron-Complex

Quench:
Methanol Addition

(Destroys excess Borane)

Workup:
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Wash (NaHCO3)

Product:
(4-Amino-2-chlorophenyl)methanol
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Caption: Chemoselective reduction workflow using Borane-THF complex.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

¹H NMR (400 MHz, DMSO-d₆):

δ 4.35 ppm (d, 2H): Methylene protons (-CH₂OH).

δ 5.10 ppm (t, 1H): Hydroxyl proton (-OH).

δ 5.40 ppm (s, 2H): Amino protons (-NH₂). Broad singlet.

δ 6.50 - 7.20 ppm (m, 3H): Aromatic protons.[1] The proton at C3 (between Cl and NH₂)

will appear as a doublet with a small coupling constant (meta-coupling).

Mass Spectrometry (ESI+):

[M+H]⁺: Expect peak at m/z 158.0 and 160.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

